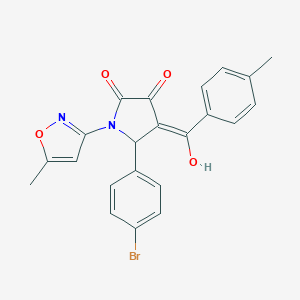![molecular formula C25H30N2O5 B265525 1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265525.png)
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of illicit substances while avoiding legal restrictions.
作用機序
DMHP acts by binding to the sigma-1 receptor and modulating its activity. This results in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. DMHP also inhibits the reuptake of dopamine by binding to the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, as well as induce hyperthermia and convulsions at high doses. DMHP has also been shown to increase dopamine levels in the brain, which may contribute to its effects on behavior and cognition.
実験室実験の利点と制限
One advantage of using DMHP in lab experiments is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential toxicity, as high doses of DMHP have been shown to induce convulsions and hyperthermia in animals.
将来の方向性
There are several potential future directions for research on DMHP. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Another area of research is the development of more selective sigma-1 receptor agonists that can be used to study the role of this receptor in greater detail. Additionally, further studies are needed to determine the long-term effects of DMHP on behavior and cognition.
合成法
DMHP is synthesized using a multi-step process involving the condensation of 3-(dimethylamino)propylamine with 4-ethoxybenzoyl chloride, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then subjected to a reductive amination reaction to yield DMHP.
科学的研究の応用
DMHP has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the sigma-1 receptor, a protein that is involved in modulating the release of neurotransmitters and regulating cellular signaling pathways. DMHP has also been shown to have an affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain.
特性
製品名 |
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C25H30N2O5 |
分子量 |
438.5 g/mol |
IUPAC名 |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O5/c1-5-32-19-12-10-17(11-13-19)22-21(23(28)18-8-6-9-20(16-18)31-4)24(29)25(30)27(22)15-7-14-26(2)3/h6,8-13,16,22,28H,5,7,14-15H2,1-4H3/b23-21+ |
InChIキー |
FPEZWCBRLDVMHM-XTQSDGFTSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\[O-])/C(=O)C(=O)N2CCC[NH+](C)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)[O-])C(=O)C(=O)N2CCC[NH+](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)





![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)




![methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265477.png)
